

Preparing PLX5622 Diet for Microglia Depletion in Mice: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

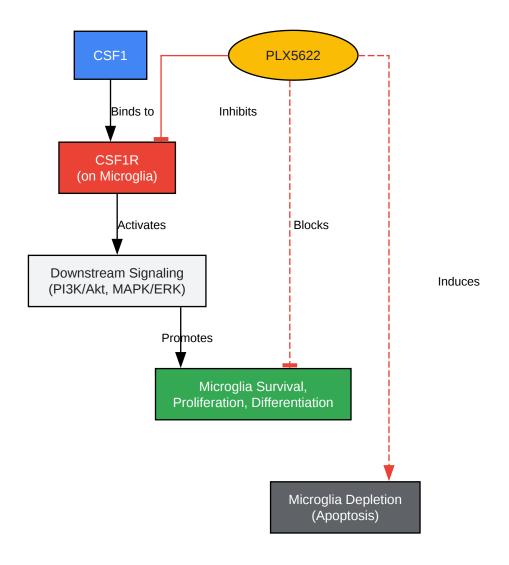
Abstract

This document provides detailed application notes and protocols for the preparation and administration of a PLX5622-formulated diet for the purpose of microglia depletion in mice. PLX5622 is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), a critical signaling pathway for the survival and differentiation of microglia.[1][2][3] Oral administration of PLX5622 formulated in standard rodent chow has become a widely adopted, non-invasive method for achieving robust and reversible microglia depletion in the central nervous system (CNS), facilitating research into the roles of these cells in health and disease. [2][4][5] This guide covers dosage, formulation, administration protocols, and key experimental considerations.

Mechanism of Action: CSF1R Inhibition

PLX5622 selectively inhibits the tyrosine kinase activity of CSF1R.[4][6] In the CNS, microglia are critically dependent on CSF1R signaling for their survival, proliferation, and differentiation. [1][7] By blocking this pathway, PLX5622 effectively induces apoptosis in microglia, leading to their depletion from the brain and spinal cord.[8] This effect is highly specific to microglia and other CSF1R-dependent myeloid cells.[6] The depletion is also reversible, with microglial populations recovering upon withdrawal of the inhibitor.[2][8][9]





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Figure 1: Simplified signaling pathway of PLX5622 action.

Quantitative Data Summary

The following tables summarize common dosages and the resulting microglia depletion rates as reported in the literature.

Table 1: PLX5622 Dosage and Formulation



Parameter	Value	Reference	
Standard Dosage	1200 ppm (1200 mg PLX5622 per kg chow)	[4][6][8][10]	
Low Dosage	300 ppm (300 mg PLX5622 per kg chow)	[1][11]	
Base Diet	AIN-76A Standard Rodent Chow	[1][4][7][10]	
Compound Supplier	Plexxikon Inc., MedChemExpress, etc.	[4][10][12]	
Diet Formulator	Research Diets, Inc., MedChemExpress, etc.	[4][10][13][14]	

Table 2: Treatment Duration and Efficacy (1200 ppm Diet)

Treatment Duration	Microglia Depletion Rate	Brain Regions Affected	Reference
3 Days	~80%	Cortex, Striatum, Cerebellum, Hippocampus	[6]
5 - 7 Days	80 - 90%	Cortex, Hippocampus, Thalamus	[5][8]
14 Days	~90%	CNS	[14]
21 Days	>90%	CNS	[5]
28 Days	Up to 99%	CNS	[6][15]

Experimental Protocols

Protocol 1: Procurement and Storage of PLX5622 Diet

• Procurement: PLX5622 compound can be sourced from various chemical suppliers. For diet formulation, it is common to acquire pre-formulated chow from specialized vendors like



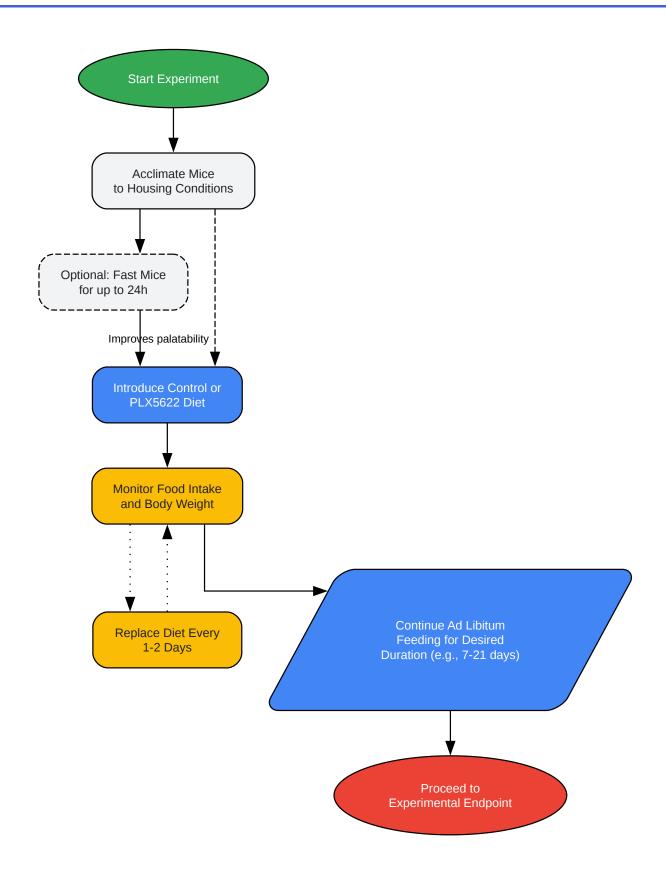
Research Diets, Inc. or MedChemExpress, who incorporate the compound into a standard AIN-76A diet at the desired concentration (e.g., 1200 ppm).[10][13][14] This ensures homogenous mixing and accurate dosing.

- Long-Term Storage: Upon receipt, store the PLX5622-formulated diet at -20°C in its original light-protective packaging. The diet is stable for at least six months under these conditions. [12][14] Avoid repeated freeze-thaw cycles.
- Short-Term Storage: For the duration of an experiment, the amount of diet required can be stored at 4°C.[14] Keep the diet in a sealed, airtight container, expelling as much air as possible after each use to maintain freshness and prevent degradation.[14]

Protocol 2: Administration of PLX5622 Diet to Mice

This protocol outlines the standard procedure for ad libitum feeding.





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Figure 2: Experimental workflow for PLX5622 diet administration.



- Animal Acclimation: House mice under standard laboratory conditions and allow them to acclimate for at least one week before the start of the experiment.
- Diet Transition (Optional but Recommended): To enhance the acceptance of the new diet, which may have slightly different palatability, consider fasting the mice for up to 24 hours before introducing the PLX5622-formulated chow.[14]
- Diet Administration: Provide the PLX5622-formulated chow (and control AIN-76A chow for the control group) ad libitum.[8][12] Ensure continuous access to fresh water.
- Monitoring:
 - Food Consumption: For a 20-25g mouse, daily food consumption is approximately 4g.[14]
 It is crucial to monitor food intake, especially during the first few days, to ensure animals are eating the new diet.
 - Body Weight: Monitor and record the body weight of the animals regularly (e.g., weekly or bi-weekly).[4]
- Diet Replacement: To ensure freshness and potency, replace the chow in the food hoppers every 1-2 days.[14] Do not simply top up old chow with new.
- Treatment Duration: Continue the diet for the period required to achieve the desired level of microglia depletion, typically ranging from 7 to 21 days for near-complete depletion with a 1200 ppm diet.[5]

Important Considerations

- Control Group: An appropriate control group receiving the same base chow (AIN-76A)
 without PLX5622 is essential for all experiments.[7][13]
- Peripheral Effects: While highly brain-penetrant, PLX5622 also inhibits CSF1R in the
 periphery. This can affect peripheral macrophage and monocyte populations, which may be
 a confounding factor in some experimental models, particularly those involving systemic
 inflammation.[1][3][7]



- Sex Differences: Some studies have reported sex-dependent differences in the efficacy of PLX5622-mediated microglia depletion in rats, suggesting this could be a variable to consider in experimental design.[8]
- Reversibility: Microglia populations begin to repopulate the CNS within days of withdrawing the PLX5622 diet.[9] This feature can be exploited to study the dynamics of microglia repopulation and their function.
- Verification of Depletion: It is best practice to confirm the extent of microglia depletion in a subset of animals using immunohistochemistry (e.g., staining for Iba1 or P2RY12) or flow cytometry.[4][16]

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